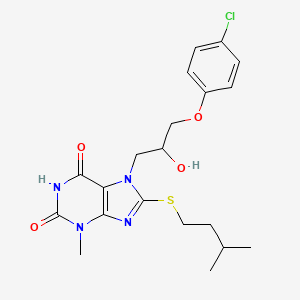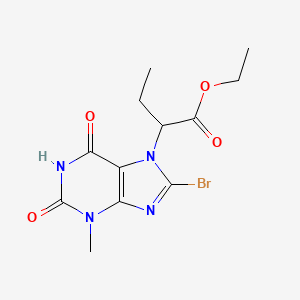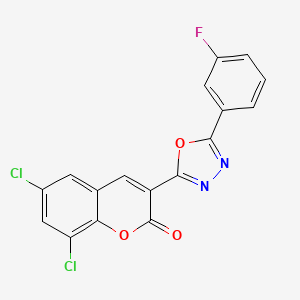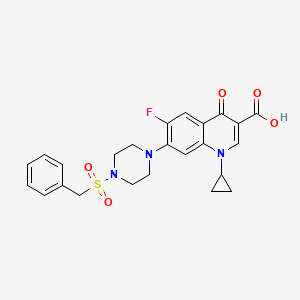![molecular formula C12H16O2 B3406599 [1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol CAS No. 342042-97-1](/img/structure/B3406599.png)
[1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol
Descripción general
Descripción
[1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol: is an organic compound characterized by a cyclobutane ring substituted with a hydroxymethyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of phenyl-substituted cyclobutanes with formaldehyde under basic conditions to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural properties.
Biological Studies: Used in research to study the effects of cyclobutane derivatives on biological systems.
Industry:
Material Science: Application in the development of new materials with specific properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism by which [1-(Hydroxymethyl)-3-phenylcyclobutyl]methanol exerts its effects depends on its interaction with molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts.
Comparación Con Compuestos Similares
[1-(Hydroxymethyl)-3-phenylcyclobutane]: Lacks the additional methanol group, resulting in different reactivity and applications.
[1-(Hydroxymethyl)-3-phenylpropane]: A linear analog with different steric and electronic properties.
Uniqueness:
Structural Features:
Reactivity: The presence of both hydroxymethyl and phenyl groups allows for diverse chemical transformations and functionalizations.
Propiedades
IUPAC Name |
[1-(hydroxymethyl)-3-phenylcyclobutyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-8-12(9-14)6-11(7-12)10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEOPPLYGXCLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3406516.png)
![1,3-DIETHYL 2-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}PROPANEDIOATE](/img/structure/B3406524.png)


![2-[(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B3406540.png)
![N'-(4-methoxyphenyl)-N-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B3406548.png)
![benzyl 2-{[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B3406551.png)
![4-(4-chlorophenyl)-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B3406556.png)
![2-({[(4E)-1-methyl-1,4-dihydroquinolin-4-ylidene]amino}methylidene)propanedinitrile](/img/structure/B3406564.png)

![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B3406579.png)

![ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3406618.png)
![ethyl (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3406623.png)
